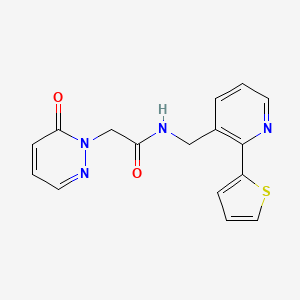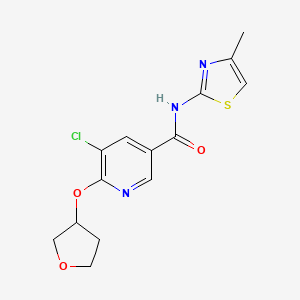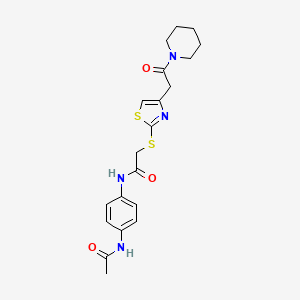
1-(2-Phenylethyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Phenylethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 3454-81-7 . It has a molecular weight of 190.24 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H14O2/c13-11(14)12(8-9-12)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 88-90 degrees Celsius .Applications De Recherche Scientifique
Role in Drug Discovery and Synthesis
Cyclopropanes, including structures similar to 1-(2-Phenylethyl)cyclopropane-1-carboxylic acid, are pivotal in medicinal chemistry, often serving as critical components in drug compounds. Their incorporation into drug designs is due to unique physicochemical properties that enhance drug-like qualities. Chawner et al. (2017) demonstrated the synthesis of cyclopropane-containing fragments and lead-like compounds from a single precursor, highlighting the cyclopropane ring's versatility in generating pharmacologically relevant structures. This approach leverages cobalt-catalyzed cyclopropanation and diverse derivatization techniques, indicating cyclopropane's significant potential in the drug discovery process (Chawner, 2017).
Biological Activities and Total Synthesis
Cyclopropane-containing compounds, such as 1-aminocyclopropane-1-carboxylic acid (ACC) and its analogs, exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, antiviral, and antitumor effects. Coleman and Hudson (2016) compiled research on naturally occurring cyclopropane moieties, detailing their isolation, structural characterization, synthetic strategies, and observed biological activities. This comprehensive review underscores the significance of cyclopropane structures in natural product chemistry and their therapeutic potential (Coleman & Hudson, 2016).
Synthetic Methodologies and Chemical Transformations
Zhu et al. (2016) explored the triflic acid-catalyzed cycloisomerization of donor-acceptor cyclopropanes, providing a method to access alkyl 5-arylfuran-2-carboxylates. This reaction showcases the cyclopropane ring's reactivity under acid catalysis, leading to diverse products through ring-opening or cycloisomerization. Such methodologies expand the toolkit for synthesizing structurally complex molecules, demonstrating the cyclopropane ring's utility in organic synthesis (Zhu, Xu, & Gong, 2016).
Ethylene-Independent Biological Roles
The direct precursor of the plant hormone ethylene, 1-aminocyclopropane 1-carboxylic acid (ACC), has been traditionally associated with ethylene production. However, recent findings suggest that ACC also has ethylene-independent signaling roles, influencing plant development and stress responses. Polko and Kieber (2019) reviewed the multifaceted role of ACC, including its involvement in cell wall signaling and pathogen virulence, highlighting the compound's significance beyond ethylene biosynthesis (Polko & Kieber, 2019).
Agronomic Applications and Stress Mitigation
The application of ACC deaminase-producing beneficial rhizobacteria has shown promise in mitigating drought and salt stress in crops, improving plant growth and biomass characteristics. Tiwari et al. (2018) demonstrated that these bacteria enhance biochemical parameters and cell wall properties in Panicum maximum under stress, suggesting a potential agronomic application for cyclopropane-containing compounds in enhancing bioethanol production (Tiwari, Duraivadivel, Sharma, & P., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(2-phenylethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-11(14)12(8-9-12)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAWJBQQLYHPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,4-dimethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2678949.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2678952.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678953.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(isoxazol-3-yl)acetamide](/img/structure/B2678954.png)



![N-(sec-butyl)-2-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2678962.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2678965.png)
![3,4,7,9-tetramethyl-1-(3-phenylpropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2678967.png)


![8-(sec-butyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678971.png)
